Product packaging for 1-Cyclobutyl-2-methylpiperazine(Cat. No.:CAS No. 949922-66-1)

1-Cyclobutyl-2-methylpiperazine

Cat. No.: B11766549
CAS No.: 949922-66-1
M. Wt: 154.25 g/mol
InChI Key: VEPASEYGWRUBSU-UHFFFAOYSA-N
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Description

1-Cyclobutyl-2-methylpiperazine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2 B11766549 1-Cyclobutyl-2-methylpiperazine CAS No. 949922-66-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

949922-66-1

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-cyclobutyl-2-methylpiperazine

InChI

InChI=1S/C9H18N2/c1-8-7-10-5-6-11(8)9-3-2-4-9/h8-10H,2-7H2,1H3

InChI Key

VEPASEYGWRUBSU-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2CCC2

Origin of Product

United States

Contextualization Within Piperazine Containing Chemical Structures in Academic Inquiry

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is widely recognized as a "privileged scaffold" in drug design, owing to its frequent appearance in a multitude of approved therapeutic agents. chemicalbook.com The versatility of the piperazine structure allows for its modification to produce new molecules with a wide array of potential pharmacological activities. nih.gov

One of the primary advantages of incorporating a piperazine moiety is its ability to improve the pharmacokinetic properties of a drug candidate. google.com The two nitrogen atoms can act as hydrogen bond acceptors or donors, which often leads to enhanced water solubility and oral bioavailability. nih.govmdpi.com The basic nature of the piperazine nitrogens can be finely tuned through substitution, which is a critical factor in controlling a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

The piperazine ring is not just a passive carrier or solubility enhancer; it often serves as a versatile scaffold or linker, connecting different pharmacophoric groups in the correct spatial orientation to interact with biological targets. google.comgoogle.com This structural utility has led to the development of piperazine-containing compounds across a vast range of therapeutic areas, including oncology, infectious diseases, and neurology. nih.gov Research has shown that piperazine derivatives exhibit a wide spectrum of biological activities, such as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant effects.

Significance of Cyclobutyl and Methylpiperazine Moieties in Medicinal Chemistry Research

The specific substitution pattern of 1-Cyclobutyl-2-methylpiperazine imparts distinct characteristics derived from both the cyclobutyl and the methylpiperazine fragments.

The methylpiperazine moiety , specifically 2-methylpiperazine (B152721), introduces an element of asymmetry to the piperazine (B1678402) ring. This methyl group provides steric hindrance at the 2-position, which can be exploited to achieve regioselective chemical reactions. For instance, in acylation reactions, the less sterically hindered nitrogen at the 4-position can be targeted selectively. This control is crucial in the synthesis of complex molecules where specific connectivity is required. The methyl group itself can also contribute to binding interactions within a target protein, potentially enhancing potency or selectivity. Disubstituted piperazines are known to exhibit a wide range of pharmacological activities, including antiviral, antibacterial, and antimalarial properties.

Computational Chemistry and Molecular Modeling Investigations of 1 Cyclobutyl 2 Methylpiperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interaction with biological targets. Density Functional Theory (DFT) is a robust method used for these investigations, providing insights into molecular structure, vibrational frequencies, and electronic characteristics. nih.gov

For 1-Cyclobutyl-2-methylpiperazine, DFT calculations, often using a basis set like B3LYP/6-311+G(d,p), would be performed to determine its optimized geometric parameters (bond lengths and angles) and electronic structure. nih.gov A key aspect of this analysis is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. ajchem-a.com A smaller energy gap suggests higher reactivity. researchgate.net

In a molecule like this compound, the electron density is expected to be concentrated around the electronegative nitrogen atoms of the piperazine (B1678402) ring, which would likely be the primary contributors to the HOMO. This makes these sites susceptible to electrophilic attack. The Molecular Electrostatic Potential (MEP) surface would also be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic interactions. nih.gov Regions of negative potential (typically colored red or orange) indicate electron-rich areas prone to electrophilic attack, whereas positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for this compound (Illustrative Data)

ParameterIllustrative ValueSignificance
EHOMO -6.2 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -0.5 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 5.7 eVDifference between LUMO and HOMO energies; indicates chemical reactivity and stability.
Chemical Hardness (η) 2.85 eVResistance to change in electron distribution; calculated from the energy gap.
Chemical Potential (μ) -3.35 eVDescribes the escaping tendency of electrons from a stable system.
Electrophilicity (ω) 1.97 eVMeasures the propensity to accept electrons; a global reactivity index.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. bhu.ac.in This method is crucial in structure-based drug design for identifying potential drug candidates by simulating the ligand-protein interaction at a molecular level. nih.govnih.gov For this compound, docking studies would be performed against various known protein targets to predict its potential biological activity. Given that piperazine derivatives are known to target a wide array of proteins, including G-protein coupled receptors, ion channels, and enzymes like carbonic anhydrases or kinases, these would be logical targets for initial screening. mdpi.comnih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein (whose structure is often obtained from the Protein Data Bank). Docking algorithms, such as those used in AutoDock or GOLD, then explore various conformations and orientations of the ligand within the binding pocket, calculating a "docking score" for each pose. u-strasbg.frmdpi.com This score, typically expressed in kcal/mol, estimates the binding free energy, with more negative values indicating a higher predicted binding affinity. mdpi.com The analysis of the best-ranked docking pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and key amino acid residues in the target's active site. bhu.ac.in

Table 2: Illustrative Molecular Docking Results for this compound Against Various Protein Classes

Protein Target ClassExample PDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Carbonic Anhydrase 5FL4-8.1His94, Val121, Thr200
Protein Kinase 3LN1-7.5Leu83, Asp145, Phe146
Dopamine (B1211576) Receptor 6CM4-8.9Asp114, Ser193, Phe389
Voltage-Gated Calcium Channel Not Applicable-7.9Not Applicable

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, evaluating the stability of the protein-ligand complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. nih.gov

Following a promising docking result for this compound with a specific target, an MD simulation (e.g., for 100-500 nanoseconds) would be initiated. nih.govnih.gov Key parameters are analyzed to assess stability, including the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the simulation time indicates that the complex has reached equilibrium and the ligand remains securely bound. nih.gov The Root Mean Square Fluctuation (RMSF) is also analyzed to identify the flexibility of individual amino acid residues, highlighting which parts of the protein are most affected by ligand binding. Furthermore, MD simulations allow for a detailed analysis of the persistence of intermolecular interactions, such as hydrogen bonds, throughout the simulation, confirming the predictions from the initial docking pose. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

This compound can be utilized in both ligand-based and structure-based drug design strategies. The piperazine scaffold itself is a privileged structure, meaning it is a molecular framework that can bind to multiple receptor types. researchgate.netnih.gov

In ligand-based drug design , the approach relies on knowledge of other active molecules. If a set of known active ligands for a specific target share features with this compound, its structure can be used to develop a pharmacophore model. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. The this compound scaffold can then be modified to better fit this pharmacophore, enhancing its predicted activity.

In structure-based drug design , the 3D structure of the biological target is known. researchgate.net As described in the molecular docking section, this compound can be docked into the target's active site. mdpi.com The resulting binding pose provides crucial information for structural modifications. For instance, if the cyclobutyl group is situated in a large hydrophobic pocket, it could be replaced with larger or different hydrophobic groups to improve binding. If an unengaged hydrogen bond donor/acceptor on the protein is nearby, a functional group could be added to the piperazine ring to form a new, stabilizing interaction, thereby rationally designing a more potent derivative.

Virtual Screening Techniques for Identification of Novel Scaffolds

Virtual screening (VS) is a computational method used in early-stage drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. nih.govmdpi.com There are two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

The this compound scaffold itself could be identified through a large-scale VS campaign. In an SBVS campaign, millions of compounds from databases like ChEMBL or ChemDiv would be docked into the active site of a target protein. nih.govchemdiv.com Based on docking scores and interaction patterns, this compound could emerge as a "hit."

Conversely, the this compound structure can serve as a starting point for an LBVS campaign. Using its shape and chemical features as a query, computational tools can rapidly screen databases for compounds with similar properties (shape-based similarity or pharmacophore matching). mdpi.com This process can identify a diverse set of new scaffolds that retain the key features responsible for the predicted activity of the original molecule but possess different core structures, potentially leading to novel intellectual property and improved drug-like properties.

Biological Target Identification and Mechanistic Investigations in Preclinical Research Models for 1 Cyclobutyl 2 Methylpiperazine

In Vitro Biological Screening Platforms for Target Deconvolution

Target deconvolution is the process of identifying the specific molecular targets of a compound that is discovered through phenotype-based screening. nih.gov This approach is critical when a compound demonstrates a desirable biological effect, such as inhibiting cancer cell growth, but its precise mechanism is unknown. Several powerful in vitro platforms are employed for this purpose. nih.gov

Affinity-Based Proteomics : This is a direct approach where the compound of interest, such as a derivative of 1-Cyclobutyl-2-methylpiperazine, is chemically modified to serve as a "bait." Techniques include affinity purification using compound-immobilized beads or photoaffinity labeling (PAL). nih.gov In the former, the compound is attached to a solid support (beads) and incubated with cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry. PAL involves a photo-reactive group on the compound that, upon UV light exposure, covalently bonds to its target protein, allowing for its identification. nih.gov

Cellular Thermal Shift Assay (CETSA) : This method relies on the principle that the binding of a ligand (the compound) to its target protein increases the protein's thermal stability. nih.gov Cells are treated with the compound, then heated to various temperatures. The soluble (non-denatured) proteins are analyzed at each temperature. The target protein will exhibit a higher melting temperature in the presence of the binding compound compared to untreated controls. nih.gov

Activity-Based Protein Profiling (ABPP) : This technique uses chemical probes that react with the active sites of specific enzyme families. It is particularly useful for identifying enzyme targets by assessing changes in their activity profiles after treatment with the test compound. nih.gov

The selection of a specific strategy for target deconvolution depends on the characteristics of the compound . nih.gov

Mechanistic Studies of Action in Non-Human Biological Systems

Once a potential target is identified, mechanistic studies in non-human biological systems are conducted to understand how the compound exerts its effects. These studies often use in vitro models like rat brain slices or specific cell lines.

For instance, research on related heterocyclic compounds demonstrates complex mechanisms. In studies of the rat periaqueductal grey (PAG), neurotensin (B549771) was found to inhibit GABAergic synaptic transmission. nih.gov This effect was not direct but was mediated by the neuronal release of glutamate (B1630785), which in turn activated metabotropic glutamate receptors (mGluR5) to produce endocannabinoids. These endocannabinoids then acted on presynaptic cannabinoid CB1 receptors to suppress GABA release. nih.gov This illustrates how a compound acting on one receptor can initiate a cascade that modulates other neurotransmitter systems.

Similarly, mechanistic studies on piperazine-substituted pyranopyridines revealed that their antiproliferative effects on cancer cell lines were due to the induction of apoptosis, a form of programmed cell death. nih.gov These studies are crucial for confirming the functional consequences of target engagement.

Enzyme Inhibition and Activation Studies (e.g., IMPDH, MNK1/2, MAGL)

A primary mechanism by which small molecules exert their effects is through the modulation of enzyme activity. The piperazine (B1678402) scaffold is a common feature in many enzyme inhibitors.

VEGFR-2 Inhibition : In the pursuit of anticancer agents, novel series of 1-piperazinylphthalazines were synthesized and evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov Several compounds demonstrated potent, sub-micromolar inhibition of VEGFR-2. nih.gov

Table 1: VEGFR-2 Inhibition by Piperazinylphthalazine Derivatives

Compound IC₅₀ (µM) against VEGFR-2
16k 0.35 ± 0.03
21d 0.40 ± 0.04

Data sourced from PubMed. nih.gov

MNK1/2 Inhibition : The MAP kinase-interacting kinases (MNK1/2) are involved in protein translation and are targets in hematological malignancies. nih.gov Structure-activity relationship studies led to the development of imidazopyridazine-based inhibitors. One such compound, 20j , showed excellent inhibitory activity against MNK1 and MNK2, which translated to the suppression of the phosphorylation of its downstream target, eIF4E. nih.gov

Table 2: MNK1/2 Inhibition by Compound 20j

Enzyme IC₅₀ (nM)
MNK1 1.1
MNK2 2.5

Data sourced from PubMed. nih.gov

These studies exemplify how specific chemical structures containing moieties similar to this compound can be optimized to achieve potent and selective enzyme inhibition.

Receptor Binding and Modulation Profiling (e.g., Serotonin (B10506) Receptors, Cannabinoid Receptors, Neurotensin Receptor 1)

Beyond enzymes, G-protein coupled receptors (GPCRs) are a major class of drug targets. The piperazine ring is a well-known pharmacophore for GPCR ligands.

Serotonin Receptors : Flibanserin, a drug containing a piperazine derivative, is a high-affinity agonist for the 5-HT1A serotonin receptor and an antagonist at the 5-HT2A receptor. mdpi.com Its mechanism is believed to involve a reduction in serotonin-mediated inhibition of dopamine (B1211576) and norepinephrine (B1679862) release. mdpi.com

Neurotensin and Cannabinoid Receptors : Neurotensin is a neuropeptide that exerts its effects through specific neurotensin receptors (NTS1, NTS2). nih.govnih.gov Preclinical studies have shown that activation of the NTS1 receptor can indirectly lead to the production of endocannabinoids, which then modulate presynaptic CB1 receptors. nih.gov This highlights a potential for crosstalk between these systems, where a compound targeting the neurotensin system could have downstream effects on cannabinoid signaling pathways. nih.gov

Profiling a compound like this compound against a panel of receptors is essential to determine its primary targets and potential off-target activities.

Modulation of Protein-Protein Interactions in Research Models

Protein-protein interactions (PPIs) represent a vast and challenging class of therapeutic targets. nih.govnih.gov These interactions often involve large, flat surfaces, making them difficult to disrupt with traditional small molecules. mdpi.com However, small molecules can be designed to interfere with these interactions, often by targeting "hot spots" on the protein surface. nih.gov

A critical example in oncology is the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. nih.gov In many cancers, MDM2 is overexpressed, leading to the degradation of p53. Small molecules that block the p53-MDM2 interaction can restore p53 function and trigger apoptosis in cancer cells. nih.govmdpi.com This strategy is a key area of research, and molecules incorporating heterocyclic scaffolds are often explored for their ability to mimic peptide structures at the PPI interface. mdpi.com The development of small molecules that can either inhibit or stabilize PPIs is a promising frontier in drug discovery. nih.gov

Cellular Pathway Investigations in Preclinical Settings (e.g., Antiproliferative Activity, Antiviral Mechanisms)

The ultimate goal of engaging a molecular target is to modulate a cellular pathway to achieve a therapeutic effect.

Antiproliferative Activity : Many piperazine-containing compounds have been investigated for their anticancer effects. nih.govnih.gov The 1-piperazinylphthalazines that inhibit VEGFR-2 also demonstrated antiproliferative activity against a panel of human cancer cell lines. nih.gov Similarly, a novel series of piperazine-substituted pyranopyridines showed broad antiproliferative activity at micromolar and submicromolar concentrations across various tumor cell lines. nih.gov

Table 3: Antiproliferative Activity of Selected Piperazine Derivatives

Compound Activity Metric Value (µM) Cancer Cell Line Panel
16k GI₅₀ (MG-MID) 3.62 Broad Spectrum (US-NCI 60)
21d GI₅₀ (MG-MID) 3.51 Leukemia Subpanel

Data sourced from PubMed. nih.gov

Antiviral Mechanisms : The piperazine moiety is also found in compounds with antiviral properties. nih.gov Certain piperazine-substituted pyranopyridines were found to be selective inhibitors of the hepatitis B virus (HBV) by preventing the formation of virion particles. nih.gov In a separate line of research, compounds containing a cyclobutyl group, specifically 1-cyclobutyl-5-(2-halovinyl)uracils, were identified as potent inhibitors of the varicella-zoster virus (VZV). nih.gov These compounds are activated by the viral thymidine (B127349) kinase, demonstrating a virus-specific mechanism of action. nih.gov

Analysis of Preclinical Metabolic Transformations and Bioactivation Pathways

A crucial part of preclinical research is understanding how a compound is metabolized. Metabolic activation, or bioactivation, is a process where a relatively stable parent compound is converted by metabolic enzymes (such as Cytochrome P450s) into a reactive metabolite. researchgate.net These reactive intermediates can covalently bind to cellular macromolecules like proteins and DNA, which can lead to idiosyncratic adverse drug reactions. researchgate.net

Investigating the metabolic fate of this compound would involve incubating the compound with liver microsomes or hepatocytes from preclinical species (e.g., rat, dog) and analyzing the resulting metabolites by mass spectrometry. This analysis helps to identify potential metabolic liabilities, such as the formation of reactive electrophilic intermediates, early in the drug discovery process. researchgate.net Understanding these bioactivation pathways is essential for evaluating the potential for drug-induced toxicity. researchgate.net

Analytical Method Development for Research Applications of 1 Cyclobutyl 2 Methylpiperazine

Chromatographic Methods for Purity Assessment and Quantification (e.g., GC, HPLC, Chiral HPLC)

Chromatographic methods are indispensable for separating 1-Cyclobutyl-2-methylpiperazine from starting materials, byproducts, or degradants, thereby enabling accurate purity assessment and quantification.

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. While specific GC methods for this compound are not extensively detailed in public literature, the general principles would involve using a capillary column and a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for purity profiling.

High-Performance Liquid Chromatography (HPLC) is a versatile and common technique for the analysis of less volatile compounds. HPLC, often coupled with mass spectrometry (LCMS), is a documented method for analyzing compounds in the same chemical class. google.com For this compound, a reversed-phase HPLC method would typically be employed for purity and quantification purposes.

Chiral HPLC is crucial because this compound possesses a chiral center at the 2-position of the piperazine (B1678402) ring, meaning it can exist as different enantiomers (e.g., (R)- and (S)-isomers). fluorochem.co.ukgoogle.com Since enantiomers can have different biological activities, separating and quantifying them is critical. Methods for separating isomers, including enantiomers, are well-established and often involve the use of chiral stationary phases in liquid chromatography. google.com The (2S)-1-cyclobutyl-2-methylpiperazine and (2R)-1-cyclobutyl-2-methylpiperazine are examples of specific enantiomers. google.comsigmaaldrich.cominterchim.com

Technique Typical Stationary Phase Purpose
Gas Chromatography (GC)Capillary Column (e.g., polysiloxane-based)Purity assessment of volatile impurities
High-Performance Liquid Chromatography (HPLC)C18 or other reversed-phasePurity assessment and quantification
Chiral HPLCChiral Stationary Phase (CSP)Separation and quantification of enantiomers. google.com

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. Both ¹H NMR and ¹³C NMR are standard methods used to characterize piperazine derivatives. google.comgoogle.com These analyses confirm the presence and connectivity of the cyclobutyl, methyl, and piperazine ring protons and carbons.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can help in its structural confirmation. When coupled with liquid chromatography (LCMS), it becomes a powerful tool for both identifying and quantifying the compound, even in complex mixtures. epo.org The mass spectrum provides the mass-to-charge ratio of the molecule, confirming its elemental composition.

Technique Information Obtained
¹H NMR SpectroscopyInformation on the proton environment and structural connectivity. google.com
¹³C NMR SpectroscopyInformation on the carbon skeleton of the molecule. google.com
Mass Spectrometry (MS)Molecular weight and structural information via fragmentation. epo.org

Development of Bioanalytical Assays for In Vitro and Ex Vivo Research Sample Analysis

The development process for such an assay would include:

Sample Preparation: Implementing techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the analyte from complex biological matrix components.

LC-MS/MS Method Optimization: Developing a robust chromatographic method to separate the analyte from endogenous interferences, followed by optimization of mass spectrometer parameters (e.g., selecting precursor and product ions for Multiple Reaction Monitoring, MRM) to ensure high sensitivity and selectivity.

Method Validation: A full validation according to regulatory guidelines would be performed to demonstrate the assay's accuracy, precision, selectivity, stability, and reliability for its intended research purpose.

Future Research Directions and Perspectives for 1 Cyclobutyl 2 Methylpiperazine Chemistry and Biology

Emerging Synthetic Strategies for Accessing Novel 1-Cyclobutyl-2-methylpiperazine Analogues

Future synthetic efforts will likely focus on creating diverse libraries of this compound analogues for structure-activity relationship (SAR) studies. The development of stereocontrolled synthetic methods is particularly crucial, as the stereochemistry of polysubstituted cyclobutanes can be complex. calstate.edu Overcoming the challenges associated with the fluxionality of the cyclobutane (B1203170) ring, which can complicate spectroscopic analysis, is also a key consideration. calstate.edu

Emerging strategies may involve:

Modular Synthesis: Developing synthetic routes that allow for the independent and flexible modification of the cyclobutane, methyl, and piperazine (B1678402) components. This could involve Grignard reactions to create substituted cyclobutyl ketones, which can then be further functionalized. calstate.edu

Catalytic C-H Activation: Employing modern catalytic methods, such as palladium-catalyzed C-H activation, to directly functionalize the cyclobutane ring. calstate.edu This approach offers an efficient way to introduce a variety of substituents.

Conformationally Restricted Analogues: Designing and synthesizing analogues where the cyclobutane ring is used to replace more flexible units, such as the cis-stilbene (B147466) in combretastatin (B1194345) A4, to prevent adverse cis/trans-isomerization and potentially improve biological activity. nih.gov

Piperazine Derivatization: Building upon established methods for creating novel piperazine derivatives, such as those used to synthesize formylpiperazine analogues of ferroptosis inhibitors. nih.gov

A summary of potential synthetic approaches is presented in the table below.

Synthetic StrategyDescriptionPotential Application for AnaloguesKey Challenge
Grignard Reactions Use of organomagnesium reagents to form new carbon-carbon bonds on a cyclobutanone (B123998) precursor. calstate.eduIntroduction of diverse alkyl or aryl groups to the cyclobutane ring.Controlling diastereoselectivity to isolate specific isomers. calstate.edu
Catalytic C-H Functionalization Direct modification of C-H bonds on the cyclobutane ring using a metal catalyst (e.g., Palladium). calstate.eduEfficiently creates a library of analogues with varied substituents for SAR studies.Achieving regioselectivity on the cyclobutane ring.
Conformational Restriction Replacing flexible moieties in known bioactive molecules with the rigid cyclobutane scaffold. nih.govTo improve metabolic stability and lock the molecule in a bioactive conformation.Ensuring the rigid analogue maintains affinity for the biological target.
Piperazine N-Functionalization Modifying the nitrogen atoms of the piperazine ring, for example, through acylation or alkylation. nih.govTo modulate solubility, cell permeability, and target engagement.Balancing functionalization with maintaining desired biological activity.

Integration of Artificial Intelligence and Machine Learning in Research and Design

Key applications of AI/ML include:

Generative Models: Using deep learning models to generate novel molecular structures based on the this compound scaffold. youtube.com These models can learn the underlying "grammar" of chemical structures from small datasets to propose new, synthetically feasible candidates with desired properties. youtube.com

Predictive Modeling: Developing ML models to predict absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties, as well as biological activity against specific targets. nih.gov This allows for the in silico screening of large virtual libraries of analogues to prioritize the most promising compounds for synthesis. acm.org

Structure-Based Design: Integrating AI with computational docking and molecular dynamics simulations to better understand how analogues of this compound interact with their biological targets. nih.govrsc.org This can reveal key binding interactions and guide the design of more potent and selective compounds. nih.gov

AI/ML ApplicationDescriptionSpecific Goal for this compound
Generative Adversarial Networks (GANs) AI models that create new data instances that resemble the training data.To design novel analogues with optimized properties (e.g., higher potency, better solubility). youtube.com
Quantitative Structure-Activity Relationship (QSAR) ML models that correlate chemical structure with biological activity.To predict the activity of unsynthesized analogues against targets like sigma receptors or tubulin. nih.gov
Molecular Dynamics (MD) Simulations Computational method for analyzing the physical movements of atoms and molecules.To elucidate the binding mode and stability of analogues within a target's binding site. nih.gov
ADME/T Prediction Using algorithms to forecast the pharmacokinetic and toxicity profiles of molecules.To filter out candidates with poor drug-like properties early in the discovery process. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas Based on Structural Insights

The structural features of this compound suggest potential interactions with several classes of biological targets. The piperazine moiety is a well-known pharmacophore found in many centrally active agents, while the cyclobutane ring provides a rigid, three-dimensional element that can be exploited for selective targeting.

Future research should explore:

Sigma Receptors (S1R and S2R): The piperidine/piperazine scaffold is a known privileged structure for sigma receptor ligands. nih.govrsc.org Investigations into the affinity of this compound and its analogues for S1R and S2R could uncover novel agents for neurological disorders or cancer. nih.gov

Tubulin Polymerization: The use of a cyclobutane ring as a cis-stilbene bioisostere in combretastatin analogues suggests that the this compound scaffold could be used to design novel tubulin polymerization inhibitors. nih.gov This could lead to the development of new vascular disrupting agents for cancer therapy. nih.gov

Ferroptosis Pathway: Recently, formylpiperazine derivatives based on Ferrostatin-1 have been developed as potent inhibitors of ferroptosis, a form of regulated cell death implicated in vascular diseases. nih.gov Analogues of this compound could be evaluated as novel ferroptosis inhibitors. nih.gov

Potential Biological TargetRationale for ExplorationPotential Therapeutic Area
Sigma-1 Receptor (S1R) Piperazine-based compounds have shown high affinity for S1R. nih.govrsc.orgNeurodegenerative diseases, psychiatric disorders, cancer. nih.gov
Tubulin The rigid cyclobutane can mimic the cis-conformation of natural tubulin inhibitors like combretastatin A4. nih.govOncology (as vascular disrupting agents). nih.gov
Glutathione Peroxidase 4 (GPX4) Piperazine analogues have been shown to inhibit ferroptosis by preserving GPX4 function. nih.govIschemia-reperfusion injury, neurodegenerative diseases, vascular diseases. nih.gov

Development of Chemical Probes and Tool Compounds Based on the this compound Scaffold

A chemical probe is a small molecule designed to selectively engage a specific biological target, allowing researchers to study its function in cells and organisms. mskcc.org The this compound scaffold can serve as an excellent starting point for the development of such tool compounds.

The development process would involve:

Identifying a High-Affinity Ligand: First, an analogue of this compound with high potency and selectivity for a chosen target (e.g., S1R) must be identified.

Functionalization: The high-affinity ligand would then be chemically modified to incorporate a reporter tag. This can be achieved without disrupting the key interactions with the target protein. mskcc.org These modifications can include:

Fluorescent Dyes: For use in microscopy and flow cytometry to visualize the target's location within a cell. mskcc.org

Biotin: For affinity purification and proteomic analysis to identify the target protein and its binding partners. mskcc.org

Photo-affinity Labels: Such as diazirines or benzophenones, which can be used to form a covalent bond with the target upon UV irradiation, enabling target identification and structural studies. mdpi.com

These chemical probes would be invaluable for validating new biological targets, elucidating signaling pathways, and providing proof-of-concept for new therapeutic strategies. nih.gov

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